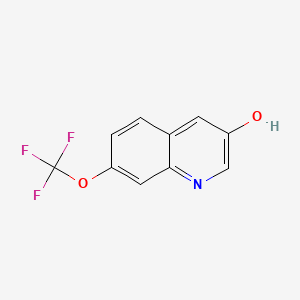

7-(Trifluoromethoxy)quinolin-3-ol

Beschreibung

7-(Trifluoromethoxy)quinolin-3-ol is a fluorinated derivative of quinoline (B57606), a class of heterocyclic compounds extensively studied for their diverse applications. smolecule.com Its structure is characterized by a quinoline core with a hydroxyl group (-OH) at the 3-position and a trifluoromethoxy group (-OCF3) at the 7-position. smolecule.com This specific combination of functional groups places the compound at the intersection of quinoline chemistry and fluorine chemistry, two areas of intense research in the development of new materials and therapeutic agents. The molecular formula of the compound is C10H6F3NO. smolecule.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H6F3NO2 |

|---|---|

Molekulargewicht |

229.15 g/mol |

IUPAC-Name |

7-(trifluoromethoxy)quinolin-3-ol |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-2-1-6-3-7(15)5-14-9(6)4-8/h1-5,15H |

InChI-Schlüssel |

UNHDYIZDMZNFKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=NC=C(C=C21)O)OC(F)(F)F |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of 7 Trifluoromethoxy Quinolin 3 Ol and Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For 7-(Trifluoromethoxy)quinolin-3-ol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a comprehensive structural picture.

¹H NMR: The proton NMR spectrum of a quinolin-3-ol scaffold is expected to show distinct signals for each aromatic proton. The protons on the quinoline (B57606) core will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, and multiplets) based on their position relative to the nitrogen atom and the hydroxyl and trifluoromethoxy substituents. For instance, in related 7-substituted quinolin-8-ol derivatives, aromatic protons typically appear in the range of δ 7.00–8.90 ppm. irb.hr The hydroxyl proton will appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The spectrum of this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-3) and the carbons of the trifluoromethoxy group will have characteristic chemical shifts. The CF₃ carbon signal is typically observed as a quartet due to coupling with the three fluorine atoms. In analogues like 7-substituted quinolin-8-ols, the carbon signals of the quinoline ring are observed between δ 111–155 ppm. irb.hr

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, this technique would show a singlet for the -OCF₃ group, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal provides confirmation of the trifluoromethoxy group's electronic environment.

Table 1: Predicted NMR Data for this compound This table is generated based on typical values for analogous structures and requires experimental verification.

| Technique | Expected Chemical Shift (δ, ppm) | Assignment | Key Features |

|---|---|---|---|

| ¹H NMR | ~7.0 - 8.9 | Aromatic Protons (H-2, H-4, H-5, H-6, H-8) | Complex splitting patterns (doublets, triplets). |

| Variable (broad) | -OH Proton | D₂O exchangeable. | |

| ¹³C NMR | ~100 - 160 | Quinoline Ring Carbons | 9 distinct aromatic signals. |

| ~120 (quartet) | -OCF₃ Carbon | ¹JCF coupling. | |

| ¹⁹F NMR | ~ -58 to -60 | -OCF₃ Fluorines | Singlet. |

Mass Spectrometry (MS and HRMS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

For this compound (C₁₀H₆F₃NO), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm the molecular formula. smolecule.com

The fragmentation pattern observed in the mass spectrum gives valuable structural information. For quinoline derivatives, common fragmentation pathways include the loss of small, stable molecules. cdnsciencepub.com The molecular ion ([M]⁺) of a quinoline is often quite stable. A primary fragmentation route for many quinoline systems is the loss of hydrogen cyanide (HCN). rsc.orgmcmaster.ca In oxygenated quinolines, the loss of carbon monoxide (CO) from the hydroxylated ring is also a characteristic fragmentation pathway. cdnsciencepub.commcmaster.ca The presence of the trifluoromethoxy group will also lead to specific fragmentation patterns, such as the loss of the CF₃ radical. The analysis of these fragment ions helps to piece together the molecular structure. For example, studies on methoxyquinolines show that fragmentation often involves the methoxyl group, leading to ions at M-15 (loss of CH₃) and M-43 (loss of CH₃CO). cdnsciencepub.com

Table 2: Predicted HRMS Data and Potential Fragments for this compound

| Species | Formula | Predicted Exact Mass (m/z) | Possible Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₇F₃NO⁺ | 228.0474 | Protonated Molecular Ion |

| [M-CO]⁺˙ | C₉H₆F₃N⁺˙ | 201.0447 | Loss of carbon monoxide |

| [M-HCN]⁺˙ | C₉H₅F₃O⁺˙ | 202.0287 | Loss of hydrogen cyanide |

| [M-CF₃]⁺ | C₁₀H₆NO⁺ | 156.0444 | Loss of trifluoromethyl radical |

Infrared and UV-Visible Spectroscopy in Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3400 cm⁻¹ would confirm the presence of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of sharp peaks in the 1500-1650 cm⁻¹ region. The strong absorptions corresponding to the C-F stretching of the trifluoromethoxy group are typically very intense and found in the 1100-1300 cm⁻¹ region.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs UV light, and its absorption spectrum is characterized by multiple bands corresponding to π→π* transitions. researchgate.net For quinoline itself, characteristic absorption bands are observed around 225, 275, and 310 nm. nist.gov The presence of substituents like the hydroxyl and trifluoromethoxy groups will cause shifts in the absorption maxima (λ_max), known as bathochromic (red) or hypsochromic (blue) shifts, and may also affect the intensity of the absorption bands. researchgate.netresearchgate.net These shifts provide further evidence for the substitution pattern on the quinoline core. nih.gov

Table 3: Characteristic Spectroscopic Data (IR and UV-Vis)

| Spectroscopy | Expected Absorption | Functional Group / Transition |

|---|---|---|

| Infrared (IR) | 3200-3400 cm⁻¹ (broad) | O-H Stretch |

| ~3050 cm⁻¹ | Aromatic C-H Stretch | |

| 1500-1650 cm⁻¹ | Aromatic C=C and C=N Stretch | |

| 1100-1300 cm⁻¹ (strong) | C-F Stretch | |

| UV-Visible | ~230, 280, 320 nm | π→π* Transitions |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

To perform SCXRD, a high-quality single crystal of this compound must first be grown. researchgate.net Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. mdpi.com

The resulting crystal structure would confirm the planarity of the quinoline ring system and reveal the precise orientation of the hydroxyl and trifluoromethoxy substituents. Furthermore, it would provide detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the quinoline nitrogen, which dictate the crystal packing. sevenstarpharm.com Although a specific crystal structure for this compound is not publicly available as of this writing, data from analogous quinoline derivatives show that these molecules often crystallize in common space groups like P2₁/n or Pca2₁. mdpi.comrsc.org

Table 4: General Parameters Obtained from a Hypothetical SCXRD Experiment

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/n) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Conformation of the molecule |

| Intermolecular Interactions | Details of hydrogen bonding and π-stacking |

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The quinoline moiety is electrochemically active, and its oxidation and reduction potentials can be measured. acs.org The presence of the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group will influence these potentials.

A CV experiment would reveal the potentials at which the compound is oxidized and reduced. This information is valuable for understanding its electronic structure and its potential behavior in different chemical environments, for instance, as a ligand in metal complexes or in applications related to materials science. nih.govnih.gov The stability of the resulting radical ions can also be assessed from the reversibility of the redox processes. For example, studies on other substituted quinolines have explored their electrochemical oxidation and complexation behavior. acs.orgnih.gov The excited-state redox potential can also be estimated, providing insight into its feasibility as a photocatalyst in certain reactions. acs.org

Preclinical Biological Activity and Mechanistic Insights of Trifluoromethoxyquinoline Derivatives

Evaluation of Biological Activities in In Vitro Models

Trifluoromethoxyquinoline derivatives and related heterocyclic compounds have demonstrated a broad spectrum of biological activities in preclinical, non-human research settings.

Preclinical Antimicrobial Activity against Bacterial Strains

The quinoline (B57606) scaffold is a cornerstone in the development of antibacterial agents. nih.govnih.gov Derivatives incorporating trifluoromethyl groups have shown potent activity against antibiotic-resistant Gram-positive bacteria. nih.gov For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated the ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with some showing a minimum inhibitory concentration (MIC) as low as 3.12 µg/mL. nih.gov These compounds were also found to be effective in eradicating preformed bacterial biofilms, outperforming the antibiotic vancomycin (B549263) in some cases. nih.gov

Similarly, novel fluoroquinolone derivatives bearing a 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) substituent exhibit significant inhibitory potency against MRSE (MIC: 0.25-4 μg/mL) and Streptococcus pneumoniae (MIC: 0.25-1 μg/mL). nih.gov One specific derivative, compound 8f, was found to be 8 to 128 times more potent than reference drugs like ciprofloxacin (B1669076) and moxifloxacin (B1663623) against certain strains of MRSA and Streptococcus hemolyticus. nih.gov

Furthermore, the introduction of a 7-methoxy group in certain quinoline derivatives has been shown to enhance antimicrobial activity. mdpi.com A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and tested against various pathogenic microbes. One compound, a sulfamethazine (B1682506) derivative, showed the highest effect against E. coli with a MIC of 7.812 µg/mL and also demonstrated potent antibiofilm capabilities. mdpi.com Generally, quinoline derivatives tend to be more active against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the outer membrane of Gram-negative bacteria that can block the entry of these compounds. nih.gov

Table 1: Preclinical Antibacterial Activity of Quinoline and Related Derivatives

| Compound Class/Derivative | Bacterial Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole derivative | MRSA | 3.12 µg/mL | nih.gov |

| 7-Fluoroquinolone derivative (8f) | MRSE | 0.25-4 µg/mL | nih.gov |

| 7-Fluoroquinolone derivative (8f) | Streptococcus pneumoniae | 0.25-1 µg/mL | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide (3l) | E. coli | 7.812 µg/mL | mdpi.com |

Preclinical Antifungal Activity

The investigation into trifluoromethoxyquinoline derivatives extends to their potential as antifungal agents. The inclusion of a trifluoromethyl group is a known strategy for enhancing antifungal activity in various heterocyclic structures. nih.gov For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated significant activity against several plant-pathogenic fungi, including multiple species of Botrytis cinerea. nih.gov

Studies on 7- and 5,7-substituted 8-quinolinols have confirmed their antifungal properties against fungi such as Aspergillus and Trichophyton. nih.gov Quinoxaline (B1680401) derivatives have also been evaluated, with some compounds showing potent activity against Rhizoctonia solani, a plant pathogenic fungus, with EC₅₀ values superior to the commercial fungicide azoxystrobin. rsc.org Furthermore, certain hexahydropyrimidine (B1621009) derivatives have been tested against fungi responsible for dermatomycosis, revealing that specific substitutions on the benzene (B151609) ring can increase antifungal activity against species like Aspergillus flavus and Candida albicans. nih.gov The novel triazole efinaconazole (B1671126) has also shown potent in vitro activity against Trichophyton rubrum, a common cause of skin and nail infections. nih.gov

Table 2: Preclinical Antifungal Activity of Heterocyclic Derivatives

| Compound Class/Derivative | Fungal Strain | Reported Activity | Source |

|---|---|---|---|

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine (5j, 5t) | Rhizoctonia solani | EC₅₀: 8.54 µg/mL, 12.01 µg/mL | rsc.org |

| 7- and 5,7-substituted 8-quinolinols | Aspergillus spp., Trichophyton spp. | Antifungal activity noted | nih.gov |

| Hexahydropyrimidine derivative (HHP3) | Aspergillus flavus, Candida albicans | Active, MICs 500–1000 μg mL−1 | nih.gov |

| Efinaconazole (Triazole) | Trichophyton rubrum | Geometric Mean MIC: 0.007 μg/ml | nih.gov |

Preclinical Antiviral Activity (e.g., Anti-influenza)

Quinoline derivatives have emerged as promising candidates for antiviral therapies. Through structure-based screening, quinoline analogues have been identified as potent agents against Enterovirus D68 (EV-D68). nih.gov One compound, which features a trifluoromethyl-1,2,4-oxadiazole substituent, exhibited an EC₅₀ value of 0.05 μM and was found to inhibit the virus at the early stages of replication, such as attachment or uncoating. nih.gov

In the context of influenza, isoquinolone derivatives have been identified as inhibitors of both influenza A and B viruses. nih.gov While an initial hit compound showed cytotoxicity, subsequent chemical modifications led to a derivative with greatly reduced toxicity that targets the viral polymerase activity. nih.gov Other studies have highlighted compounds that inhibit the human rhinovirus (HRV) 3C protease, a crucial enzyme for viral polyprotein processing. One such inhibitor demonstrated activity against all 35 HRV serotypes tested, with a mean EC₅₀ value of 50 nM. nih.gov

Table 3: Preclinical Antiviral Activity of Quinoline and Related Derivatives

| Compound Class/Derivative | Virus | Reported Activity (EC₅₀) | Source |

|---|---|---|---|

| Quinoline analogue (19) | Enterovirus D68 (EV-D68) | 0.05 µM | nih.gov |

| Isoquinolone derivative (21) | Influenza A and B viruses | 9.9 to 18.5 µM | nih.gov |

Preclinical Antiparasitic Activity (e.g., Antimalarial, Antileishmanial)

The 4-aminoquinoline (B48711) scaffold is historically significant in the fight against malaria, with chloroquine (B1663885) being a prime example. nih.govmdpi.com Research continues into novel quinoline analogues to overcome widespread drug resistance. A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, has shown potent in vitro activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. mdpi.com Similarly, deoxycholic acid derivatives containing a 3'-trifluoromethylated 1,2,4,5-tetraoxane structure have demonstrated excellent antimalarial activity, with one compound showing an IC₅₀ value of 7.6 nM against a chloroquine-resistant strain. nih.gov

In the realm of antileishmanial research, quinoline derivatives have also shown significant promise. A 7-chloroquinoline (B30040) derivative, GF1059, was highly effective against Leishmania infantum and Leishmania amazonensis, with high selectivity indices against both promastigote and amastigote forms of the parasite. nih.gov Another quinoline, clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), also demonstrated potent activity against these Leishmania species, with EC₅₀ values in the low microgram per milliliter range. nih.gov

Table 4: Preclinical Antiparasitic Activity of Quinoline Derivatives

| Compound Class/Derivative | Parasite | Strain | Reported Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| 3'-Trifluoromethylated 1,2,4,5-tetraoxane | Plasmodium falciparum | K1 (CQ-resistant) | 7.6 nM | nih.gov |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | Leishmania infantum | Amastigotes | EC₅₀: 1.0 µM | nih.gov |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | Leishmania amazonensis | Amastigotes | EC₅₀: 1.6 µM | nih.gov |

| Clioquinol | Leishmania infantum | Promastigotes | EC₅₀: 1.44 µg/mL | nih.gov |

Preclinical Anticancer Activity and Cytotoxicity in Non-Human Models or Specific Cell Lines

The anticancer potential of quinoline derivatives has been explored in various preclinical models. Benzo[f]quinoline derivatives, for example, have been synthesized and evaluated for their in vitro anticancer activity. mdpi.com Quaternary salts of these compounds were found to be the most active, with one derivative exhibiting highly selective activity against leukemia cells and another showing non-selective activity across multiple cancer cell lines, including non-small cell lung cancer, melanoma, and breast cancer. mdpi.com

Studies on 7-chloroquinoline derivatives have also identified compounds with promising cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), SKBR-3 (breast), PC3 (prostate), and HeLa (cervical). researchgate.net The presence of a trifluoromethyl (CF₃) group in certain heterocyclic structures, such as N-aryl pyrazole derivatives, has been noted to reduce toxicity against normal human embryonic kidney cells while maintaining potency against cancer cells, highlighting its potential role in improving the therapeutic index of anticancer agents. nih.gov

Table 5: Preclinical Anticancer Activity of Quinoline Derivatives

| Compound Class/Derivative | Cell Line | Cancer Type | Reported Activity | Source |

|---|---|---|---|---|

| Benzo[f]quinoline quaternary salt (3f) | Leukemia | Leukemia | Highly selective activity | mdpi.com |

| Benzo[f]quinoline quaternary salt (3d) | MDA-MB-468 | Breast Cancer | Remarkable cytotoxic efficiency | mdpi.com |

Mechanistic Studies of Biological Action at the Molecular Level

Understanding the mechanism of action is critical for the development of novel therapeutic agents. For trifluoromethoxyquinoline derivatives and their analogues, several molecular mechanisms have been elucidated.

In their role as antimalarial agents, many 4-aminoquinoline derivatives function by inhibiting the formation of hemozoin. nih.gov This process prevents the parasite from detoxifying the heme released during hemoglobin digestion, leading to a buildup of toxic heme and parasite death. mdpi.com

The antiviral activity of these compounds often involves the inhibition of key viral enzymes. For instance, some derivatives act as irreversible inhibitors of the human rhinovirus (HRV) 3C protease, which is essential for viral replication. nih.gov Other quinoline analogues have been shown to interfere with the early stages of the viral life cycle, such as attachment to host cells or the uncoating of the viral capsid, as seen with inhibitors of EV-D68. nih.gov For influenza viruses, the target can be the viral polymerase complex, which is crucial for the replication of the viral RNA genome. nih.gov

In the context of antileishmanial activity, studies on quinoline derivatives like GF1059 and clioquinol suggest that they induce changes in the parasite's mitochondrial membrane potential and increase the production of reactive oxygen species (ROS). nih.govnih.gov This leads to a loss of cell integrity and ultimately causes parasite death, potentially through necrosis. nih.gov

For antibacterial action, the mechanism can involve the disruption of the bacterial cell membrane. A 7-methoxyquinoline (B23528) derivative was shown to cause protein leakage from E. coli, indicating that it creates pores in the cell membrane, which supports its antibacterial and antibiofilm properties. mdpi.com

Enzyme Inhibition and Modulation (e.g., DNA gyrase, topoisomerase I, HDAC4)

The quinoline core is a well-established pharmacophore known to interact with various enzymes critical for cell survival and proliferation. The addition of a trifluoromethoxy group can further enhance or modify these interactions.

DNA Gyrase and Topoisomerase I/II: Quinolone compounds are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. wikipedia.org This inhibition disrupts bacterial DNA processes, leading to bacterial death. wikipedia.orgresearchgate.net For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the target for many gram-positive bacteria. wikipedia.org The mechanism involves the stabilization of a transient enzyme-DNA complex, which leads to double-strand DNA breaks. youtube.com

Similarly, in cancer chemotherapy, human topoisomerases (Topo I and Topo II) are validated therapeutic targets. core.ac.ukmdpi.com Inhibitors of these enzymes can trap the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. mdpi.comresearchgate.net Several quinoline-based derivatives have been developed as potent inhibitors of Topo I and Topo II. mdpi.comresearchgate.netfrontiersin.org For instance, a novel series of pyrazolo[4,3-f]quinolines was designed and synthesized to target Topo I/IIα, demonstrating the versatility of the quinoline scaffold in creating potent enzyme inhibitors. mdpi.com While direct studies on 7-(Trifluoromethoxy)quinolin-3-ol are limited, the established activity of related quinoline derivatives suggests a potential mechanism of action through topoisomerase inhibition. The trifluoromethyl group, known for its strong electron-withdrawing properties, can significantly influence the binding affinity and inhibitory potency of these derivatives. nih.gov

HDAC4 Inhibition: Histone deacetylases (HDACs) are another class of enzymes targeted in cancer therapy. Class IIa HDACs, including HDAC4, have been implicated in various diseases, including Huntington's disease and cancer. nih.gov Research into trifluoromethyl-containing compounds has yielded potent and selective inhibitors of HDAC4. nih.govnih.gov For example, trifluoromethyl-1,2,4-oxadiazole derivatives have shown selective HDAC4 inhibitory activity. nih.gov A trifluoromethyl ketone compound was found to be a potent inhibitor of class-IIa HDACs, including HDAC4 and HDAC7, with Ki values in the low nanomolar range. researchgate.net The increased electronegativity of the trifluoromethyl group can make the carbonyl carbon more susceptible to nucleophilic attack within the enzyme's active site, enhancing inhibitory activity. researchgate.net

| Compound Class | Target Enzyme | Key Findings | Reported Activity (IC₅₀/Kᵢ) | Source |

|---|---|---|---|---|

| Quinolone Derivatives | Bacterial DNA Gyrase | Inhibit DNA replication and transcription. | Derivative 14: IC₅₀ = 3.39 μM (E. coli DNA gyrase) | nih.gov |

| Quinoline Derivatives | Human Topoisomerase I | Trap Topoisomerase I-DNA cleavage complexes. | Compound 28: IC₅₀ = 29 ± 0.04 nM | researchgate.net |

| Trifluoromethyl Ketone Derivatives | HDAC4 (Class IIa) | Potent, fast-on–fast-off inhibition mechanism. | Compound 4: Kᵢ = 5.1 ± 0.2 nM | researchgate.net |

| Trifluoromethyl-Oxadiazole Derivatives | HDAC4 (Class IIa) | Highly potent and selective inhibition. | Compound 1: Sub-nM affinity | nih.gov |

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, trifluoromethoxyquinoline derivatives can exert their biological effects by interacting with cell surface receptors and modulating intracellular signaling pathways.

Receptor Binding: The versatile structure of quinoline derivatives allows them to bind to a variety of receptors. For example, fluorinated 2-oxoquinoline derivatives have been synthesized as selective ligands for the cannabinoid receptor 2 (CB2), which is involved in neuroinflammation and immune responses. nih.gov One such derivative, compound 19, exhibited a subnanomolar binding affinity (Ki = 0.8 nM) for the CB2 receptor with no significant binding to the CB1 receptor. nih.gov Similarly, tetrahydroquinoline derivatives have been identified as potent antagonists for opioid receptors, with one compound showing a Ki of 1.58 nM against the μ-opioid receptor. nih.gov These findings highlight the potential for trifluoromethoxyquinoline derivatives to be tailored for specific receptor targets.

| Compound Class | Receptor Target | Binding Affinity (Kᵢ) | Potential Therapeutic Application | Source |

|---|---|---|---|---|

| Fluorinated 2-Oxoquinoline Derivative (Compound 19) | Cannabinoid Receptor 2 (CB2) | 0.8 nM | Neuropathic pain, inflammation, immune disorders | nih.gov |

| Tetrahydroquinoline Derivative (Compound 2v) | μ-Opioid Receptor | 1.58 nM | Peripherally restricted opioid antagonism | nih.gov |

Apoptotic Pathway Induction in Preclinical Models

A primary goal of many anticancer agents is to induce programmed cell death, or apoptosis, in malignant cells. Numerous studies have demonstrated the pro-apoptotic capabilities of quinoline derivatives in various cancer models.

The mechanisms by which these compounds induce apoptosis are often multifaceted. For example, 2,8-Bis(trifluoromethyl)quinoline derivatives have been shown to induce apoptosis in human promyelocytic leukemic (HL-60) cells, with an IC₅₀ of 10 µM. nih.gov This activity was linked to their ability to bind and intercalate with DNA. nih.gov

Novel tetrahydroquinoline derivatives have also been found to induce apoptosis in glioblastoma cells. nih.govtuni.fi One 4-trifluoromethyl substituted derivative (4ag) triggered apoptosis by activating Caspase-3/7. nih.govtuni.fi This compound also induced the generation of intracellular and mitochondrial reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane potential—a key event in the intrinsic apoptotic pathway. nih.govtuni.fi Similarly, other tetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells through both intrinsic and extrinsic pathways, often accompanied by cell cycle arrest at the G2/M phase. mostwiedzy.pl The induction of apoptosis by 7-chloro-(4-thioalkylquinoline) derivatives was also observed, linked to the inhibition of DNA and RNA synthesis. mdpi.com

| Compound/Derivative Class | Cell Line | Mechanism of Apoptosis Induction | Observed Effect | Source |

|---|---|---|---|---|

| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Human Leukemia) | DNA binding and intercalation | IC₅₀ of 10+/-2.5 µM, morphological changes | nih.gov |

| 4-Trifluoromethyl Tetrahydroquinoline (4ag) | SNB19, LN229 (Glioblastoma) | Caspase-3/7 activation, ROS generation, mitochondrial membrane disruption | IC₅₀ of 38.3 μM (SNB19) and 40.6 μM (LN229) | nih.govtuni.fi |

| Tetrahydroquinolinone Derivative (4a) | A549 (Lung Cancer) | Induction of intrinsic and extrinsic pathways | Cell cycle arrest at G2/M phase | mostwiedzy.pl |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM (Leukemia) | Inhibition of DNA/RNA synthesis | Induction of apoptosis at 5 x IC₅₀ | mdpi.com |

Structure-Activity Relationship (SAR) Studies Correlating Substituent Effects (including Trifluoromethoxy Group) with Observed Biological Activities

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For quinoline derivatives, SAR studies have provided valuable insights into how different substituents on the quinoline ring influence biological activity.

The position and nature of substituents are critical. For instance, in a study of 4-phenoxyquinoline derivatives as c-Met kinase inhibitors, it was found that electron-withdrawing groups on the terminal phenyl ring were beneficial for improving antitumor activity. researchgate.net The trifluoromethoxy group, being strongly electron-withdrawing, is a key substituent in this context. Its inclusion can significantly impact a molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.

In the development of HDAC inhibitors, the incorporation of trifluoromethyl groups has proven beneficial. A medicinal chemistry campaign found that compounds with a 1,4-phenyl linker were better inhibitors of class-IIa HDACs (HDAC4 and 5) compared to those with a 1,3-phenyl linker. nih.gov Furthermore, the addition of specific amino acid-based cap moieties further improved affinity. nih.gov

SAR studies on trifluoromethylquinoline derivatives for cytotoxicity showed that a 2,8-bis(trifluoromethyl) substitution pattern resulted in the highest cell-growth inhibitory activity against leukemia cells, whereas a single trifluoromethyl group at the 8-position led to a compound that was stimulatory to cell growth. nih.gov This highlights the profound impact that the position and number of trifluoromethyl groups can have on the biological outcome. Similarly, in a series of quinoxaline derivatives designed as ASK1 inhibitors, enantiomers of a trifluoropropyl substituted product showed a greater than 50-fold difference in inhibitory activity, underscoring the importance of stereochemistry in drug design. nih.gov These examples collectively demonstrate that the trifluoromethoxy group is a powerful modulator of biological activity, and its strategic placement on the quinoline scaffold is essential for designing effective therapeutic agents.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways for Derivatization

The future of 7-(trifluoromethoxy)quinolin-3-ol in drug discovery largely depends on the ability to generate a diverse library of its derivatives. This necessitates the exploration of novel and efficient synthetic strategies. Current synthesis of the parent compound may involve multi-step processes, including cyclization reactions and copper-catalyzed trifluoromethylation. smolecule.com

Future synthetic efforts will likely focus on:

Late-Stage Functionalization: Developing methods for the direct and selective modification of the quinoline (B57606) core and its existing functional groups will be crucial. This would allow for the rapid generation of analogues without the need to re-synthesize the entire molecule from scratch.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound derivatives, including improved reaction control, enhanced safety, and scalability for industrial production. smolecule.com

Click Chemistry: The application of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, could be a powerful tool for linking the this compound scaffold to other molecular fragments, thereby creating novel hybrid molecules with potentially synergistic biological activities. nih.gov

Bio-catalysis: The use of enzymes to catalyze specific reactions could provide a green and highly selective alternative to traditional chemical methods for derivatization.

These advanced synthetic approaches will be instrumental in creating a wide array of derivatives for subsequent screening and optimization.

Advanced Computational Design and Screening of Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and virtual screening of new chemical entities. For this compound, these techniques can accelerate the identification of promising analogues with enhanced activity and selectivity.

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing robust QSAR models, researchers can predict the biological activity of newly designed analogues based on their physicochemical properties. nih.gov This allows for the prioritization of synthetic efforts on compounds with the highest probability of success.

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding affinity and mode of interaction of this compound analogues with specific biological targets. nih.govnih.gov Molecular dynamics simulations, in particular, can provide insights into the stability of the ligand-protein complex over time. nih.gov

Pharmacophore Modeling: This approach involves identifying the key structural features of this compound that are essential for its biological activity. This "pharmacophore" can then be used as a template to search for other molecules with similar features in large chemical databases.

In Silico Toxicity Profiling: Computational tools can be used to predict the potential toxicity of designed analogues, helping to identify and deprioritize compounds with unfavorable safety profiles early in the discovery process. nih.gov

Through the iterative use of these computational methods, researchers can refine the structure of this compound to optimize its interaction with biological targets and improve its drug-like properties.

Identification of New Biological Targets and Pathways

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govbenthamscience.comijpsjournal.com While this compound has shown potential as an enzyme inhibitor, its full biological activity profile remains to be explored. smolecule.com

Future research in this area should focus on:

High-Throughput Screening: Screening large libraries of this compound derivatives against a diverse panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could lead to the discovery of novel activities.

Chemical Proteomics: This approach can be used to identify the direct protein targets of this compound and its derivatives within a complex biological system, providing valuable insights into its mechanism of action.

Phenotypic Screening: Testing the effects of these compounds in cell-based assays that model various diseases can uncover unexpected therapeutic applications.

Target Deconvolution: Once a phenotypic effect is observed, further studies will be needed to identify the specific molecular target responsible for that effect.

The identification of new biological targets and pathways for this compound will open up new avenues for its therapeutic application.

Application in Preclinical Models for Mechanistic Elucidation of Biological Phenomena

Once promising lead compounds have been identified through the approaches described above, their efficacy and mechanism of action must be validated in relevant preclinical models. These studies are essential to bridge the gap between in vitro findings and potential clinical applications.

Future preclinical research involving derivatives of this compound will likely include:

Xenograft Models: For anticancer applications, the efficacy of lead compounds can be tested in animal models bearing human tumor xenografts. nih.gov These studies can provide valuable information on the compound's ability to inhibit tumor growth in a living organism.

Infectious Disease Models: For antimicrobial applications, the effectiveness of lead compounds can be evaluated in animal models of bacterial or fungal infections.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are crucial to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and how these factors relate to its biological effect.

Mechanism of Action Studies: Preclinical models can be used to further investigate the molecular mechanisms by which the lead compounds exert their therapeutic effects. This may involve analyzing changes in gene expression, protein levels, or signaling pathways in response to drug treatment.

The successful translation of this compound-based compounds from the laboratory to the clinic will depend on rigorous preclinical evaluation to establish their efficacy and to gain a deep understanding of their biological effects.

Q & A

Q. What are the key synthetic strategies for preparing 7-(trifluoromethoxy)quinolin-3-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

- Functional group protection/deprotection : To prevent undesired side reactions during cyclization.

- Cyclization : Formation of the quinoline core using Friedländer or Gould-Jacobs reactions, modified with trifluoromethoxy group incorporation.

- Purification : Chromatography (e.g., flash column or HPLC) to achieve >95% purity .

Critical factors include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and stoichiometric ratios of reagents like trifluoromethylating agents. Incomplete deprotection or side reactions (e.g., hydroxyl group oxidation) are common pitfalls requiring optimization .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : and NMR confirm regioselective substitution (e.g., trifluoromethoxy at C7 vs. C6) and hydroxyl group presence at C3.

- Mass spectrometry (HRMS) : Validates molecular formula (CHFNO) and detects isotopic patterns for fluorine .

- X-ray crystallography : Resolves ambiguities in stereoelectronic effects caused by the trifluoromethoxy group .

Advanced Research Questions

Q. How can researchers address contradictory data in the biological activity of this compound derivatives?

Contradictions often arise from:

- Variable assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols using controls like known enzyme inhibitors.

- Metabolic instability : The trifluoromethoxy group may undergo unexpected biotransformation. Use stability studies (e.g., microsomal assays) to identify metabolites .

- Off-target interactions : Employ selectivity profiling (e.g., kinase panels) and computational docking to refine structure-activity relationships (SAR) .

Q. What methodological approaches optimize regioselective trifluoromethoxy group introduction in quinoline derivatives?

- Directed ortho-metalation : Use directing groups (e.g., hydroxyl at C3) to position the trifluoromethoxy group at C7.

- Electrophilic fluorination : Reagents like Umemoto’s reagent enable selective substitution under mild conditions.

- Post-functionalization : Introduce trifluoromethoxy via nucleophilic aromatic substitution on pre-formed quinoline intermediates, monitored by NMR kinetics .

Q. How does the trifluoromethoxy group influence the compound’s electronic and steric properties?

- Electron-withdrawing effect : The -O-CF group reduces electron density at C7, enhancing electrophilic substitution resistance.

- Steric hindrance : The bulky trifluoromethoxy group alters conformational flexibility, impacting binding to biological targets (e.g., enzymes or receptors).

- Hydrogen-bonding modulation : The hydroxyl at C3 and trifluoromethoxy at C7 create a polarized scaffold, influencing solubility and membrane permeability .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point) for this compound?

- Standardized recrystallization : Use solvents like ethanol/water mixtures to obtain consistent crystal forms.

- Differential Scanning Calorimetry (DSC) : Quantify phase transitions and purity-dependent melting point variations.

- Collaborative validation : Cross-reference data with independent labs or databases (e.g., PubChem) to confirm reproducibility .

Method Development and Applications

Q. How can this compound be functionalized for SAR studies in drug discovery?

- Esterification/amidation : Modify the hydroxyl group to improve lipophilicity (e.g., acetyl or benzyl esters).

- Metal-catalyzed coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C4 or C8 positions.

- Bioisosteric replacement : Substitute the trifluoromethoxy group with -OCFH or -SCF to compare potency and toxicity .

Q. What role does this compound play in developing fluorescence probes or materials?

- Fluorescence quenching studies : The quinoline core’s π-conjugation allows tuning of emission wavelengths via substituent effects.

- Metal coordination : The hydroxyl and nitrogen atoms act as ligands for transition metals (e.g., Ru or Ir), enabling applications in OLEDs or sensors .

Data Gaps and Future Directions

Q. What computational tools are recommended for predicting the biological targets of this compound?

- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding pockets.

- Machine learning (QSAR models) : Train on datasets of quinoline derivatives with known activities to predict efficacy against novel targets .

Q. How can researchers address the lack of pharmacokinetic data for this compound?

- In vitro ADME assays : Measure permeability (Caco-2 cells), plasma protein binding, and metabolic stability (human liver microsomes).

- In vivo rodent studies : Track bioavailability and half-life using radiolabeled () analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.